molecular formula C24H15ClN6O3S B7773219 (4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one

(4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one

Cat. No.: B7773219
M. Wt: 502.9 g/mol
InChI Key: VELQTEBILFDDQX-XAYXJRQQSA-N
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Description

The compound identified as “(4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one” is a chemical substance with specific properties and applications. It is used in various scientific and industrial fields due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the base compound and a halogenated hydrocarbon.

    Step 2: Use of a catalyst such as manganese or magnesium to facilitate the reaction.

    Step 3: Purification and isolation of the final product through techniques like crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of raw materials and catalysts.

    Optimization: Adjusting reaction conditions such as temperature, pressure, and pH to maximize yield.

    Purification: Employing industrial-scale purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one involves its interaction with specific molecular targets and pathways. It may:

    Bind to receptors: Interact with specific receptors on cell surfaces or within cells.

    Inhibit enzymes: Block the activity of certain enzymes, affecting biochemical pathways.

    Modulate signaling pathways: Influence signaling pathways that regulate cellular functions.

Properties

IUPAC Name

(4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,27H/b28-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELQTEBILFDDQX-XAYXJRQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=N/NC4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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